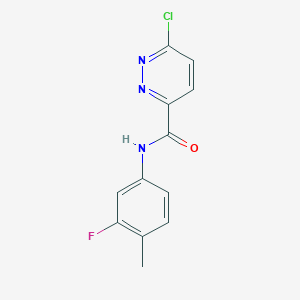![molecular formula C12H18N2O3S B7575369 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide](/img/structure/B7575369.png)
3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating energy homeostasis in cells. A-769662 has been extensively studied for its potential therapeutic applications in metabolic diseases, such as diabetes, obesity, and cancer.
Mechanism of Action
3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide activates AMPK by binding to the allosteric activator site on the γ-subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to increased phosphorylation of the α-subunit of AMPK. This, in turn, leads to increased activity of AMPK, which regulates various metabolic pathways in cells.
Biochemical and Physiological Effects:
3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide has been shown to have several biochemical and physiological effects in cells. It increases glucose uptake and fatty acid oxidation, leading to increased ATP production in cells. It also increases mitochondrial biogenesis, leading to increased energy production in cells. 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide has also been shown to improve insulin sensitivity in diabetic mice and reduce body weight gain in obese mice. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice.
Advantages and Limitations for Lab Experiments
3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to use in cell-based assays. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. In addition, its effects on cells can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide. One area of research is the development of more potent and selective activators of AMPK. Another area of research is the investigation of the potential therapeutic applications of 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide in metabolic diseases and cancer. Additionally, the off-target effects of 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide on other enzymes need to be further investigated to better understand its effects on cells.
Synthesis Methods
The synthesis of 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 3-aminobenzenesulfonamide using tert-butyldimethylsilyl chloride. The protected amine is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with oxolane-3-carboxylic acid to form the corresponding ester. The ester is then reduced using lithium aluminum hydride to form the alcohol, which is then deprotected using tetra-n-butylammonium fluoride to yield the final product, 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide.
Scientific Research Applications
3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in metabolic diseases, such as diabetes, obesity, and cancer. It has been shown to activate AMPK in various cell types, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide has also been shown to improve insulin sensitivity in diabetic mice and reduce body weight gain in obese mice. In addition, 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide has been studied for its potential anti-cancer effects, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice.
properties
IUPAC Name |
3-[(oxolan-3-ylmethylamino)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-18(15,16)12-3-1-2-10(6-12)7-14-8-11-4-5-17-9-11/h1-3,6,11,14H,4-5,7-9H2,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHUJHYDEPJWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNCC2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7575319.png)

![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![1-[Bis(prop-2-enyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575341.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)


![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
![3-[[(1-Ethyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575390.png)